3-[({4-[Hydroxy(phenyl)acetyl]phenyl}methyl)amino]propanenitrile
Description
3-[({4-[Hydroxy(phenyl)acetyl]phenyl}methyl)amino]propanenitrile is a nitrile-containing organic compound with a propanenitrile backbone functionalized by a benzylamino group substituted at the para position with a hydroxy(phenyl)acetyl moiety. This compound is hypothesized to serve as a pharmaceutical intermediate, given the prevalence of nitriles and aromatic substituents in bioactive molecules .
Molecular Formula: C₁₈H₁₆N₂O₃ (calculated)
Molecular Weight: ~314.34 g/mol
Key Features:
- Propanenitrile core (CH₂-CH(CN)-NH–).
- Benzylamino substituent with a para-hydroxy(phenyl)acetyl group.
- Potential for hydrogen bonding via hydroxyl and nitrile groups.
Properties
CAS No. |
627483-21-0 |
|---|---|
Molecular Formula |
C18H18N2O2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
3-[[4-(2-hydroxy-2-phenylacetyl)phenyl]methylamino]propanenitrile |
InChI |
InChI=1S/C18H18N2O2/c19-11-4-12-20-13-14-7-9-16(10-8-14)18(22)17(21)15-5-2-1-3-6-15/h1-3,5-10,17,20-21H,4,12-13H2 |
InChI Key |
BQGVRPNKRKBYHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)CNCCC#N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[({4-[Hydroxy(phenyl)acetyl]phenyl}methyl)amino]propanenitrile typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-hydroxybenzaldehyde with phenylacetic acid to form 4-[hydroxy(phenyl)acetyl]benzaldehyde. This intermediate is then reacted with 3-aminopropanenitrile under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 3-[({4-[Hydroxy(phenyl)acetyl]phenyl}methyl)amino]propanenitrile may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-[({4-[Hydroxy(phenyl)acetyl]phenyl}methyl)amino]propanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Conditions often include the use of Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Formation of 4-[hydroxy(phenyl)acetyl]benzaldehyde.
Reduction: Formation of 3-[({4-[hydroxy(phenyl)acetyl]phenyl}methyl)amino]propanamine.
Substitution: Various substituted aromatic derivatives depending on the substituent introduced.
Scientific Research Applications
3-[({4-[Hydroxy(phenyl)acetyl]phenyl}methyl)amino]propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-[({4-[Hydroxy(phenyl)acetyl]phenyl}methyl)amino]propanenitrile involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and nitrile groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs identified from literature, focusing on molecular features and applications:
Key Structural and Functional Differences
Substituent Complexity: The target compound’s hydroxy(phenyl)acetyl group introduces significant steric bulk and hydrogen-bonding capacity compared to simpler analogs like 3-[(3-methoxyphenyl)amino]propanenitrile () or 3-[(4-acetylphenyl)(methyl)amino]propanenitrile (). This may enhance binding specificity in biological systems. 3-[Ethyl[...]propanenitrile () contains an azo group, enabling conjugation and optical properties unsuitable for the target’s inferred pharmaceutical role.
Physicochemical Properties: LogP: The target’s hydroxy(phenyl)acetyl group likely increases hydrophilicity compared to the methoxy or acetyl substituents in analogs. For instance, 3-[(3-methoxyphenyl)amino]propanenitrile has a logP of 3.72 (), suggesting moderate lipophilicity, while the target may exhibit lower logP due to polar hydroxyl groups. Solubility: The hydroxyl and nitrile groups in the target could improve aqueous solubility relative to non-polar analogs like 3-[(4-acetylphenyl)(methyl)amino]propanenitrile.
Synthetic Routes :
- Synthesis of the target compound may parallel methods described in (alkylation of nitriles with substituted benzyl halides) but would require additional steps to introduce the hydroxy(phenyl)acetyl group.
Biological Activity
3-[({4-[Hydroxy(phenyl)acetyl]phenyl}methyl)amino]propanenitrile is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a hydroxyl group, an acetyl group, and a nitrile group. Its molecular formula is with a molecular weight of approximately 300.37 g/mol.
Anticancer Activity
Research indicates that 3-[({4-[Hydroxy(phenyl)acetyl]phenyl}methyl)amino]propanenitrile exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, in colorectal cancer (HCT-116) cells, compounds similar to this structure showed IC50 values indicating effective cytotoxicity:
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| 3-Compound A | HCT-116 | 28.85 ± 3.26 |
| 3-Compound B | HCT-116 | 26.75 ± 3.50 |
These findings suggest that the compound may induce apoptosis, as evidenced by morphological changes in treated cells, including chromatin condensation and formation of apoptotic bodies .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives with similar functional groups exhibit activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values provide insight into its effectiveness:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 12.4 |
| Escherichia coli | 16.1 |
| Klebsiella pneumoniae | 16.5 |
These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents .
The biological activity of 3-[({4-[Hydroxy(phenyl)acetyl]phenyl}methyl)amino]propanenitrile may be attributed to several mechanisms:
- Apoptosis Induction : The compound appears to trigger programmed cell death in cancer cells.
- Inhibition of Cell Proliferation : It effectively reduces cell viability in various cancer types.
- Antimicrobial Action : The compound disrupts bacterial cell wall synthesis or function, leading to cell death.
Case Studies
A notable case study involved the synthesis of derivatives based on the core structure of 3-[({4-[Hydroxy(phenyl)acetyl]phenyl}methyl)amino]propanenitrile, which were tested for their efficacy against cancer and microbial infections. The results highlighted the importance of substituent variations on biological activity and provided insights into structure-activity relationships (SAR).
Example Case Study
In a comparative study, several analogs were synthesized and evaluated for their anticancer effects on HCT-116 cells:
| Compound | Structure Variation | IC50 (μg/mL) |
|---|---|---|
| Compound A | Hydroxymethyl substitution | 28.85 |
| Compound B | Acetoxy substitution | 26.75 |
These investigations underscored the significance of functional groups in modulating biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
